1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine
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Overview
Description
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine is a complex organic compound with a unique structure that combines a thienopyrimidine core with a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using 4-chlorobenzaldehyde as a starting material.
Attachment of the Piperidine Ring: The final step involves the condensation of the thienopyrimidine intermediate with 2-methylpiperidine under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-2-methylpiperidine can be compared with other thienopyrimidine derivatives, such as:
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3S |
---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(2-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18ClN3S/c1-12-4-2-3-9-22(12)17-16-15(10-23-18(16)21-11-20-17)13-5-7-14(19)8-6-13/h5-8,10-12H,2-4,9H2,1H3 |
InChI Key |
ZTCDBFXGSXHABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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